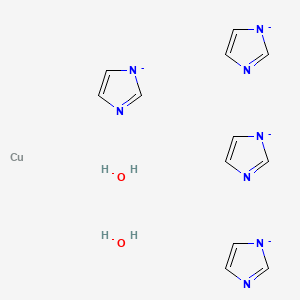
copper;imidazol-3-ide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;imidazol-3-ide;dihydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which makes it an excellent ligand for metal coordination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;dihydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method involves dissolving copper(II) chloride dihydrate in water and then adding imidazole. The reaction mixture is heated, and upon cooling, the desired complex crystallizes out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reactions similar to laboratory methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Copper;imidazol-3-ide;dihydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, changing its oxidation state.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or oxygen can oxidize the copper center.
Reduction: Reducing agents like sodium borohydride can reduce the copper center.
Substitution: Ligand exchange reactions can be carried out using other nitrogen-containing ligands or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield copper(III) complexes, while substitution reactions could produce new copper complexes with different ligands.
Scientific Research Applications
Copper;imidazol-3-ide;dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper;imidazol-3-ide;dihydrate exerts its effects involves the coordination of the copper ion with the imidazole ligands. This coordination can stabilize various oxidation states of copper, allowing it to participate in redox reactions. The imidazole ligands also provide a suitable environment for interactions with biological molecules, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate pentahydrate: Another copper complex with water molecules but without imidazole ligands.
Copper(II) acetate monohydrate: A copper complex with acetate ligands and water molecules.
Copper(II) chloride dihydrate: A simpler copper complex with chloride and water ligands.
Uniqueness
Copper;imidazol-3-ide;dihydrate is unique due to the presence of imidazole ligands, which provide specific coordination geometry and electronic properties. This makes it particularly useful in catalysis and biological applications, where the imidazole ligands can interact with substrates or biological targets in a specific manner .
Properties
Molecular Formula |
C12H16CuN8O2-4 |
|---|---|
Molecular Weight |
367.85 g/mol |
IUPAC Name |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
InChI Key |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















